

Reproducibility of EW-7195's Anti-Metastatic Effects: A Comparative Guide

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Compound of Interest		
Compound Name:	EW-7195	
Cat. No.:	B15613389	Get Quote

EW-7195 (Vactosertib), a potent and selective inhibitor of the TGF-β type I receptor kinase (ALK5), has demonstrated consistent anti-metastatic effects across multiple preclinical studies. This guide provides a comparative analysis of **EW-7195**'s performance against other ALK5 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to offer researchers a comprehensive overview of its reproducibility and mechanism of action.

Comparative Analysis of ALK5 Inhibitors

The efficacy of **EW-7195** in inhibiting TGF-β signaling is frequently benchmarked against other small molecule inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of these compounds in blocking ALK5 activity and downstream signaling.



Compound	Target	IC50 (pSmad3 in 4T1 cells)	IC50 (4T1-3TP- Lux cells)	Reference
EW-7195 (Vactosertib)	ALK5 (TGFβR1)	-	-	[1][2]
EW-7197	ALK5	10-30 nmol/L	13.2 nmol/L	[3]
SB-505124	ALK5	300-500 nmol/L	>50 nmol/L	[3]
LY-2157299	ALK5	500-1,000 nmol/L	>100 nmol/L	[3]
IN-1130	ALK5	300-500 nmol/L	45.8 nmol/L	[3]

Note: Some literature uses **EW-7195** and EW-7197 (Vactosertib) interchangeably. The data presented for EW-7197 is considered representative of Vactosertib's activity.

In Vivo Anti-Metastatic Efficacy

The anti-metastatic potential of **EW-7195** has been consistently observed in various in vivo breast cancer models. The following table summarizes key findings from these studies.

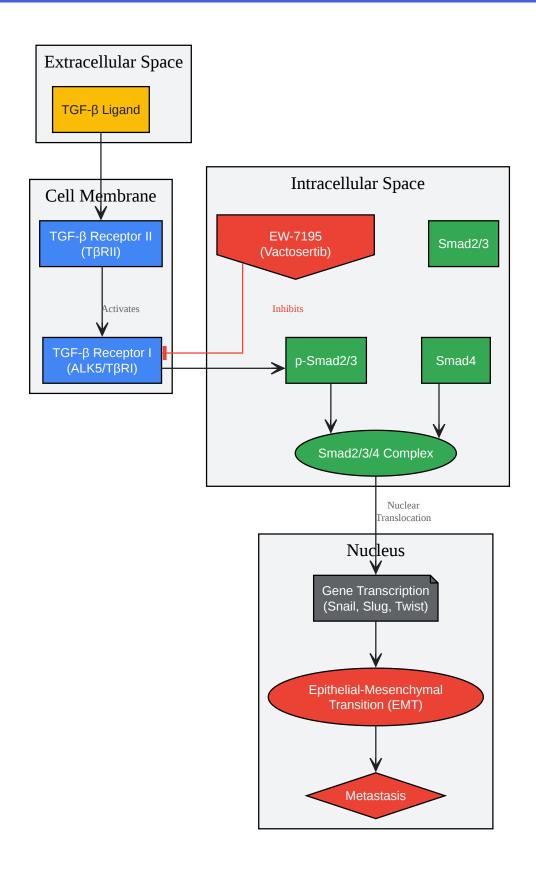


Model	Treatment	Key Findings	Reference
4T1 orthotopic xenograft in Balb/c mice	EW-7195	Inhibition of lung metastasis.	[1][4]
MMTV/cNeu transgenic mice	EW-7195	Inhibition of lung metastasis from breast tumors.	[5][6]
4T1 orthotopic-grafted mice	EW-7197 (5 or 20 mg/kg, orally, 5x/week)	Decreased number of metastatic lung nodules by 53% and 68% respectively.	[7]
MMTV/c-Neu transgenic mice	EW-7197 (40 mg/kg)	Significantly reduced lung metastasis by 60%.	[3]
4T1-Luc allografted BALB/c syngeneic mice	Vactosertib with radiation	Significant anti- metastatic effect with suppression of breast to lung metastasis.	[8][9]

Signaling Pathway and Mechanism of Action

EW-7195 exerts its anti-metastatic effects by inhibiting the TGF- β signaling pathway, which plays a crucial role in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.





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Caption: **EW-7195** inhibits ALK5, blocking Smad2/3 phosphorylation and subsequent nuclear translocation, thereby suppressing EMT and metastasis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a basis for reproducibility.

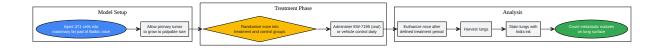
In Vitro Wound Healing Assay

- Cell Culture: NMuMG (mouse mammary epithelial) cells are cultured to confluence in a 6well plate.
- Wound Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.
- Treatment: The cells are washed to remove debris and then incubated with media containing TGF-β1 (to induce migration) and varying concentrations of **EW-7195** or a vehicle control.
- Imaging: The wound closure is monitored and photographed at 0 and 24 hours.
- Analysis: The rate of cell migration is quantified by measuring the change in the wound area over time.[5][6]

In Vivo Orthotopic Xenograft Model

- Cell Implantation: 4T1 breast cancer cells are injected into the mammary fat pad of female Balb/c mice.
- Tumor Growth: Primary tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into groups and treated with EW-7195 (e.g., administered orally) or a vehicle control.
- Metastasis Assessment: After a set period, the mice are euthanized, and their lungs are harvested.
- Quantification: The number of metastatic nodules on the lung surface is counted, often after staining with India ink to improve contrast.[7]





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Caption: Workflow for assessing the in vivo anti-metastatic efficacy of **EW-7195** in an orthotopic mouse model.

Conclusion

The anti-metastatic effects of **EW-7195** (Vactosertib) are well-documented and consistently reproduced across multiple independent preclinical studies. Its high potency and selectivity for ALK5, leading to the effective inhibition of the TGF-β/Smad pathway and subsequent suppression of EMT and metastasis, position it as a promising therapeutic agent. The detailed experimental protocols provided in the literature offer a solid foundation for further research and validation of its anti-cancer properties. Clinical trials investigating Vactosertib in various cancers are ongoing, further underscoring its potential clinical utility.[8][10]

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